An In-depth Technical Guide to the Physicochemical Properties of 7:3 Fluorotelomer Carboxylic Acid (7:3 FTCA)
An In-depth Technical Guide to the Physicochemical Properties of 7:3 Fluorotelomer Carboxylic Acid (7:3 FTCA)
Foreword
This technical guide provides a comprehensive overview of the physicochemical properties of 7:3 fluorotelomer carboxylic acid (7:3 FTCA), a compound of increasing environmental and toxicological significance. As a member of the per- and polyfluoroalkyl substances (PFAS) family, 7:3 FTCA presents unique characteristics that govern its fate, transport, and potential impact on biological systems. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound, grounded in scientific literature and established analytical methodologies. We will delve into its fundamental properties, environmental degradation pathways, toxicological profile, and the standardized methods for its analysis, providing a holistic perspective for advanced research and risk assessment.
Molecular Identity and Core Physicochemical Properties
7:3 Fluorotelomer carboxylic acid, also known as 2H,2H,3H,3H-perfluorodecanoic acid, is a polyfluorinated organic compound. Its structure consists of a seven-carbon perfluorinated chain attached to a three-carbon carboxylic acid moiety. This unique structure, with both a highly fluorinated, hydrophobic tail and a hydrophilic carboxylic acid head, dictates its behavior in various environmental and biological matrices.
Key Identifiers
| Property | Value |
| Chemical Name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoic acid[1] |
| Common Synonyms | 7:3 FTCA, 2H,2H,3H,3H-Perfluorodecanoic Acid, 3-Perfluoroheptylpropanoic acid[1] |
| CAS Number | 812-70-4[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₅F₁₅O₂[2][3][5][8][9] |
| Molecular Weight | 442.12 g/mol [1][2][3][4][5][8][9] |
| Physical State | Solid at room temperature[2][10] |
Summary of Physicochemical Data
The experimental determination of some physicochemical properties of 7:3 FTCA is not widely reported in the literature, likely due to its status as a degradation intermediate rather than a high-production-volume chemical. However, based on available data for related compounds and predictive models, the following represents the best available information. Where experimental data is lacking, the standard OECD (Organisation for Economic Co-operation and Development) guidelines for their determination are referenced to provide a framework for experimental design.
| Property | Value/Information | Reference/Methodology |
| Melting Point | Undetermined. A reported value of -93.9 °C likely refers to a solution in methanol.[6][10][11] | OECD Guideline 102[6][12][13][14] |
| Boiling Point | Undetermined. A reported value of 65 °C likely refers to a solution in methanol.[6][10][11] | OECD Guideline 103[3][5][15] |
| Water Solubility | Expected to be limited and decrease with increasing fluorinated chain length. | OECD Guideline 105[2][4][10][16][17] |
| Vapor Pressure | Expected to be low due to its carboxylic acid functionality and molecular weight.[18] | OECD Guideline 104[8][19][20][21][22] |
| pKa | Estimated to be in the range of a weak acid, similar to 5:3 FTCA (pKa ≈ 4.05).[23][24] Telomerization significantly reduces acidity compared to perfluorinated carboxylic acids.[23] | OECD Guideline 112[11] |
Environmental Fate and Degradation
7:3 FTCA is not a primary industrial product but rather a significant intermediate in the environmental degradation of larger fluorotelomer-based compounds, such as fluorotelomer alcohols (FTOHs).[13][16][25] Its presence in the environment is a key indicator of the transformation of these precursor substances.
Formation from Precursors
Fluorotelomer alcohols, used in various industrial and consumer products, can be released into the environment where they undergo biotic and abiotic degradation. A primary pathway involves the oxidation of FTOHs to form fluorotelomer carboxylic acids, including 7:3 FTCA.[13][16]
Degradation to Perfluorooctanoic Acid (PFOA)
7:3 FTCA is a known precursor to the more persistent and well-studied perfluorooctanoic acid (PFOA).[1][20][26] This transformation is a critical aspect of its environmental fate and contributes to the overall burden of persistent PFAS in the environment. The degradation pathway involves a series of oxidation and hydroxylation steps.
Two primary pathways for the transformation of 7:3 FTCA to PFOA have been proposed:[20][26]
-
Pathway 1: Direct oxidation of an intermediate to PFOA.
-
Pathway 2: Involves decarboxylation and further oxidation steps.
The following diagram illustrates the generalized degradation pathway of 7:3 FTCA to PFOA.
Caption: Generalized degradation pathway of 7:3 FTCA to PFOA.
Toxicological Profile
The toxicological data for 7:3 FTCA is still emerging, but studies on related fluorotelomer carboxylic acids provide valuable insights. A key finding is that FTCAs can be more acutely toxic to aquatic organisms than their perfluorinated counterparts (PFCAs) of similar chain length.[13][16]
Aquatic Toxicity
The toxicity of FTCAs to aquatic organisms generally increases with the length of the fluorinated carbon chain.[13][16] For 7:3 FTCA, the U.S. Environmental Protection Agency (EPA) has established a freshwater aquatic life benchmark.
| Organism/Endpoint | Value | Reference |
| Freshwater Aquatic Life Benchmark (Acute) | 0.012 mg/L | [7][23][25][27] |
This benchmark indicates the concentration at which adverse effects on aquatic life may occur and underscores the importance of monitoring this compound in aquatic environments.
Experimental Protocols
The accurate determination of the physicochemical properties and environmental concentrations of 7:3 FTCA relies on standardized and validated analytical methods.
Determination of Physicochemical Properties
4.1.1. Melting Point/Melting Range (OECD Guideline 102) [6][12][13][14]
-
Principle: This guideline describes several methods, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC), to determine the temperature at which a substance transitions from a solid to a liquid state.
-
Experimental Causality: The choice of method depends on the physical characteristics of the substance. For a crystalline solid like 7:3 FTCA, the capillary method or DSC would be appropriate. The melting point is a crucial indicator of purity and is influenced by intermolecular forces.
4.1.2. Boiling Point (OECD Guideline 103) [3][5][15]
-
Principle: This guideline provides methods such as ebulliometry and the dynamic method to determine the temperature at which the vapor pressure of a liquid equals the external pressure.
-
Experimental Causality: For a low-volatility compound like 7:3 FTCA, determining the boiling point at atmospheric pressure may be challenging due to potential decomposition. In such cases, the boiling point can be determined at reduced pressures and extrapolated to standard pressure.
4.1.3. Water Solubility (OECD Guideline 105) [2][4][10][16][17]
-
Principle: The flask method or the column elution method is used to determine the saturation concentration of a substance in water at a given temperature.
-
Experimental Causality: The flask method is suitable for substances with solubilities greater than 10 mg/L, while the column elution method is used for less soluble compounds. Given the hydrophobic nature of the perfluorinated tail of 7:3 FTCA, its water solubility is expected to be low, making the column elution method a likely choice. The pH of the water is a critical parameter as it will affect the ionization state of the carboxylic acid group and thus its solubility.
4.1.4. Vapor Pressure (OECD Guideline 104) [8][19][20][21][22]
-
Principle: This guideline describes various methods, including the dynamic, static, and effusion methods, to determine the pressure exerted by the vapor of a substance in thermodynamic equilibrium with its condensed phases.
-
Experimental Causality: The choice of method depends on the expected vapor pressure range. For a compound with an anticipated low vapor pressure like 7:3 FTCA, the gas saturation method or the effusion method would be appropriate.
4.1.5. Dissociation Constant in Water (pKa) (OECD Guideline 112) [11]
-
Principle: This guideline outlines methods such as titration, spectrophotometry, and conductometry to determine the acid dissociation constant.
-
Experimental Causality: For a carboxylic acid like 7:3 FTCA, a potentiometric titration is a common and reliable method. The pKa value is essential for predicting the environmental partitioning and bioavailability of the compound, as it determines the ratio of the neutral acid to the anionic carboxylate form at a given pH.
Analysis in Environmental Matrices (Based on EPA Method 1633)
The U.S. EPA Method 1633 is a standardized method for the analysis of 40 PFAS, including 7:3 FTCA, in various matrices such as water, soil, and biosolids.[28][29][30][31]
4.2.1. Sample Preparation and Extraction
-
Aqueous Samples: The entire sample is spiked with isotopically labeled internal standards and extracted using solid-phase extraction (SPE) with a weak anion exchange (WAX) sorbent.
-
Solid Samples: The sample is homogenized, spiked with internal standards, and extracted with a suitable solvent, typically methanol with a small amount of ammonium hydroxide.
4.2.2. Extract Cleanup
The extracts are subjected to a cleanup step, often using graphitized carbon black, to remove interfering matrix components.
4.2.3. Instrumental Analysis
The cleaned extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: A C18 or similar reversed-phase column is typically used to separate the target analytes.
-
Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and analytes are quantified using multiple reaction monitoring (MRM).
The following diagram illustrates the general workflow for the analysis of 7:3 FTCA in an environmental water sample.
Caption: General workflow for the analysis of 7:3 FTCA in water samples.
Conclusion
7:3 Fluorotelomer carboxylic acid is a pivotal compound in the environmental lifecycle of many polyfluorinated substances. Its physicochemical properties, particularly its potential for degradation to persistent PFOA and its inherent aquatic toxicity, necessitate a thorough understanding for accurate environmental risk assessment and the development of effective remediation strategies. While some of its fundamental properties require further experimental determination, the standardized methodologies outlined in this guide provide a robust framework for generating the necessary data. Continued research into the behavior and effects of 7:3 FTCA will be crucial for addressing the broader challenges posed by PFAS contamination.
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